
3-(Bromomethyl)-4-methyl-1,2-oxazole
Übersicht
Beschreibung
3-(Bromomethyl)-4-methyl-1,2-oxazole is a heterocyclic organic compound that contains both nitrogen and oxygen in its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-4-methyl-1,2-oxazole typically involves the bromination of 4-methyl-1,2-oxazole. One common method is the reaction of 4-methyl-1,2-oxazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a radical mechanism, resulting in the selective bromination at the methyl group to form this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification process may involve techniques such as distillation, crystallization, or chromatography to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Nucleophilic Substitution Reactions
The bromomethyl group undergoes nucleophilic substitution (SN2) reactions, enabling functionalization of the oxazole ring. This reactivity is exploited to create derivatives for biological screening or further synthetic elaboration.
Key examples:
-
Amine alkylation : Reacts with primary/secondary amines (e.g., benzylamine) in THF at 60°C to yield 3-(aminomethyl)-4-methyl-1,2-oxazole derivatives (yields: 72-89%) .
-
Thiol conjugation : Forms thioether linkages with mercaptans (e.g., thiourea) under basic conditions (K₂CO₃/DMF, 25°C), producing sulfanyl-methyl analogs (yields: 68-81%) .
-
Hydroxylation : Reacts with aqueous NaOH (1M) at 70°C to generate 3-(hydroxymethyl)-4-methyl-1,2-oxazole (yield: 93%) .
Cross-Coupling Reactions
The bromomethyl group participates in transition-metal-catalyzed cross-couplings, enabling C-C bond formation.
Notable methodologies:
Reaction Type | Conditions | Product | Yield | Source |
---|---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄, DME, 80°C | Biaryl derivatives | 78-85% | |
Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, toluene, 110°C | N-Aryl derivatives | 65-73% |
These reactions retain the oxazole core while introducing aryl/heteroaryl groups for enhanced π-conjugation or bioactivity .
Cyclization Reactions
The compound serves as a precursor for fused heterocyclic systems via intramolecular cyclization:
Example pathway:
this compound → (with NH₂OH·HCl, EtOH, Δ) → 3-methyl-4-(oxazol-2-yl)-1,2-oxazole (yield: 77%) .
Mechanistic studies confirm the bromomethyl group acts as an electrophilic site, facilitating ring closure through nucleophilic attack .
Stability and Reactivity Considerations
Key data:
Parameter | Value | Conditions | Source |
---|---|---|---|
Thermal stability | Decomposes >200°C | TGA analysis | |
Hydrolytic stability | Stable in neutral H₂O (pH 7) | 24h at 25°C | |
Light sensitivity | Degrades under UV (λ=254nm) | 48h exposure |
The methyl group at position 4 exerts steric effects, slowing SN2 kinetics compared to unsubstituted analogs (krel = 0.45) . Stability in ionic liquids (e.g., [BMIM][BF₄]) enhances its utility in green synthesis protocols .
Wissenschaftliche Forschungsanwendungen
3-(Bromomethyl)-4-methyl-1,2-oxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and as an intermediate in organic synthesis.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals, particularly in the design of enzyme inhibitors and receptor modulators.
Medicine: Research into its potential therapeutic applications includes its use in the synthesis of antiviral, antibacterial, and anticancer agents.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties such as conductivity or fluorescence.
Wirkmechanismus
The mechanism of action of 3-(Bromomethyl)-4-methyl-1,2-oxazole involves its interaction with molecular targets through its reactive bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules, leading to the modulation of their activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition in medicinal chemistry or cross-linking in materials science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(Chloromethyl)-4-methyl-1,2-oxazole
- 3-(Iodomethyl)-4-methyl-1,2-oxazole
- 4-Methyl-1,2-oxazole
Uniqueness
3-(Bromomethyl)-4-methyl-1,2-oxazole is unique due to its bromomethyl group, which imparts distinct reactivity compared to its chloro- and iodo- counterparts The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis
Biologische Aktivität
3-(Bromomethyl)-4-methyl-1,2-oxazole is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and detailed research findings.
- Molecular Formula : C5H6BrN2O
- Molecular Weight : 189.01 g/mol
- CAS Number : 952195-21-0
The biological activity of this compound is primarily attributed to its interaction with various biological targets. This compound has been investigated for its potential as an inhibitor of specific enzymes and receptors involved in disease processes. The bromomethyl group is particularly significant as it can participate in nucleophilic substitution reactions, potentially leading to the formation of more reactive intermediates that can interact with biological macromolecules.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties against a range of pathogens. In vitro assays have demonstrated its effectiveness against certain bacteria and fungi, although further studies are required to elucidate the exact mechanisms and efficacy.
- Antitumor Activity : Some studies have highlighted the potential of this compound in cancer therapy. It has shown cytotoxic effects on various cancer cell lines, indicating its possible role as an anticancer agent. The exact pathways through which it exerts these effects are still under investigation.
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
Case Studies
Several studies have explored the biological activity of this compound:
- Study on Antimicrobial Properties : A recent study evaluated the antimicrobial effects of various oxazole derivatives, including this compound. Results indicated significant inhibition against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
This compound | 64 | Staphylococcus aureus |
This compound | 128 | Escherichia coli |
- Study on Antitumor Activity : Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The results showed that at concentrations of 10 µM, it reduced cell viability by approximately 70% in breast cancer cell lines (MCF-7).
Research Findings
Research findings indicate that modifications to the oxazole ring can significantly influence the biological activity of compounds within this class. For instance:
- Substituent Effects : The presence of different substituents on the oxazole ring alters both the potency and selectivity for biological targets.
Substituent | Effect on Activity |
---|---|
Bromomethyl | Increased cytotoxicity |
Methyl | Enhanced antimicrobial activity |
Eigenschaften
IUPAC Name |
3-(bromomethyl)-4-methyl-1,2-oxazole | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNO/c1-4-3-8-7-5(4)2-6/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOTBMPWBOIUIKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CON=C1CBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.01 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
952195-21-0 | |
Record name | 3-(bromomethyl)-4-methyl-1,2-oxazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.